Tert-butyl hexa-1,5-dien-3-ylcarbamate

Description

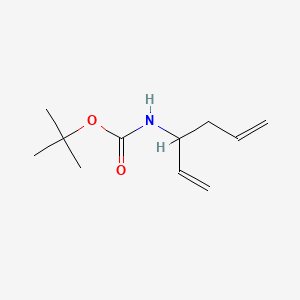

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-hexa-1,5-dien-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6-7,9H,1-2,8H2,3-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHZTCUXADCIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on tert-butyl hexa-1,5-dien-3-ylcarbamate is limited. This guide provides a summary of its known chemical properties and draws comparisons with related compounds to offer a broader context for research and development.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | PubChem[1] |

| Molecular Weight | 197.27 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(1-vinylbut-3-enyl)carbamate | PubChem[1] |

| CAS Number | Not available | |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not published. However, the expected spectral characteristics can be inferred from the analysis of similar tert-butyl carbamate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, which typically appears as a singlet at approximately 1.4-1.5 ppm. The vinyl protons of the hexa-1,5-diene moiety would exhibit complex multiplets in the olefinic region (around 5-6 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show a distinct signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be observed further downfield. The sp² hybridized carbons of the diene would appear in the range of 110-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a typical tert-butyl carbamate shows characteristic absorption bands. For the target molecule, the following are anticipated:

-

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the diene.

-

C=O Stretching: A strong absorption band for the carbamate carbonyl group, typically around 1680-1720 cm⁻¹.

-

C=C Stretching: Peaks in the region of 1640-1680 cm⁻¹ corresponding to the alkene groups.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), a characteristic fragmentation pattern would be the loss of the tert-butyl group to give a prominent ion peak.

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not available in the reviewed scientific literature. However, a general synthetic approach for N-Boc protection of amines is well-established and typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

A logical synthetic pathway could be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The tert-butyl carbamate (Boc) group is primarily utilized as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its ease of removal under acidic conditions. While many compounds containing this functional group are pharmacologically active, the activity is attributed to the overall molecular structure rather than the Boc group itself.

Logical Relationships in Analysis

The analytical workflow for characterizing a novel compound like this compound would follow a standard logical progression to confirm its structure and purity.

Caption: Standard analytical workflow for the characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to Tert-butyl hexa-1,5-dien-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl hexa-1,5-dien-3-ylcarbamate is a bifunctional organic molecule incorporating a protected amine and a conjugated diene system. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing cyclic and acyclic structures. This technical guide provides a comprehensive overview of the structure, potential synthesis, and predicted reactivity of this compound, with a focus on its applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in public literature, this guide extrapolates from the known chemistry of its constituent functional moieties to provide a foundational understanding for researchers.

Core Structure and Properties

This compound (PubChem CID: 45091895) possesses the molecular formula C₁₁H₁₉NO₂.[1] The structure features a central carbamate group with a tert-butyl protecting group, linked to a six-carbon chain containing two terminal double bonds at the 1 and 5 positions. The presence of the diene system suggests potential for a variety of cycloaddition and cross-coupling reactions, while the Boc-protected amine allows for selective deprotection and further functionalization.

Physicochemical Data

Quantitative data for this compound is primarily available from computational predictions.

| Property | Value | Source |

| Molecular Weight | 213.29 g/mol | PubChem |

| Molecular Formula | C₁₁H₁₉NO₂ | PubChem[1] |

| XLogP3-AA | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 213.141579 g/mol | PubChem |

| Monoisotopic Mass | 213.141579 g/mol | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 243 | PubChem |

Note: The data presented above is computationally predicted and has not been experimentally verified in published literature.

Potential Synthesis

While a specific, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be devised based on established methods for the synthesis of Boc-protected amines and functionalized dienes. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol

This proposed protocol is a general guideline and would require optimization.

Step 1: Synthesis of Hexa-1,5-dien-3-ol

-

To a solution of acrolein in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of allylmagnesium bromide (or another suitable allyl organometallic reagent) dropwise.

-

Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude hexa-1,5-dien-3-ol.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of Hexa-1,5-dien-3-amine

This step can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion of the alcohol to an azide followed by reduction.

Method A: Mitsunobu Reaction

-

To a solution of hexa-1,5-dien-3-ol, triphenylphosphine, and a suitable nitrogen nucleophile (e.g., phthalimide) in anhydrous tetrahydrofuran (THF) at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure and purify the intermediate by column chromatography.

-

Deprotect the resulting phthalimide using hydrazine hydrate in ethanol to yield hexa-1,5-dien-3-amine.

Step 3: Boc Protection of Hexa-1,5-dien-3-amine

-

Dissolve hexa-1,5-dien-3-amine in a suitable solvent such as dichloromethane or a mixture of THF and water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or sodium bicarbonate.

-

Stir the reaction at room temperature for several hours until the starting amine is consumed (monitored by TLC).

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Predicted Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its two primary functional groups: the conjugated diene and the Boc-protected amine.

Diels-Alder Reaction

The 1,5-diene system can potentially isomerize to a conjugated 1,3-diene under certain conditions, making it a suitable substrate for Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the stereoselective synthesis of six-membered rings.[2] The electron-donating nature of the nitrogen atom could influence the regioselectivity and stereoselectivity of the cycloaddition.

Caption: Proposed Diels-Alder reaction of this compound.

This reactivity could be exploited in the synthesis of complex natural products and drug candidates containing a cyclohexene or cyclohexane core with a functionalized side chain.

Cross-Coupling Reactions

The terminal alkenes are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Negishi couplings. These reactions would allow for the introduction of a wide range of substituents, further diversifying the molecular scaffold.

Amine Deprotection and Functionalization

The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol).[3] Once deprotected, the free amine can be functionalized in numerous ways, including acylation, alkylation, and sulfonylation, providing access to a diverse library of compounds for biological screening.

References

Technical Guide: Properties and Synthesis of Tert-butyl hexa-1,5-dien-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of tert-butyl hexa-1,5-dien-3-ylcarbamate, a carbamate derivative of interest in synthetic organic chemistry. Its structure is characterized by a hexa-1,5-diene backbone with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at the 3-position. This guide summarizes its key physicochemical properties and outlines a representative synthetic protocol.

Physicochemical and Structural Data

The quantitative properties of this compound are summarized below. The molecular weight is derived from its chemical formula, C₁₁H₁₉NO₂.[1] Other properties are computationally predicted.

| Property | Value | Unit |

| Molecular Weight | 197.27 | g/mol |

| Molecular Formula | C₁₁H₁₉NO₂ | |

| Heavy Atom Count | 14 | |

| Rotatable Bond Count | 4 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar Surface Area | 38.3 | Ų |

| Complexity | 227 |

Experimental Protocols: A Representative Synthesis

Step 1: Synthesis of Hexa-1,5-dien-3-amine (Hypothetical)

This protocol is adapted from standard procedures for converting allylic alcohols to amines.

-

Reagents and Materials :

-

1,5-Hexadien-3-ol

-

Diphenylphosphoryl azide (DPPA)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure :

-

Dissolve 1,5-hexadien-3-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

In a separate flask, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C.

-

Slowly add the azide-containing reaction mixture from the previous step to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting mixture through celite to remove inorganic salts, washing the filter cake with diethyl ether.

-

Separate the organic phase, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude hexa-1,5-dien-3-amine.

-

Step 2: N-Boc Protection of Hexa-1,5-dien-3-amine

This is a standard procedure for the protection of primary amines.[2][3][4]

-

Reagents and Materials :

-

Crude hexa-1,5-dien-3-amine from Step 1

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure :

-

Dissolve the crude hexa-1,5-dien-3-amine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) or a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.[4][5]

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

-

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical relationships in the synthesis of the target compound.

Caption: A proposed two-step synthesis workflow for the target compound.

Caption: The general mechanism for the Boc protection of a primary amine.[6]

References

- 1. This compound | C11H19NO2 | CID 45091895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Tert-butyl hexa-1,5-dien-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible synthetic routes for the preparation of tert-butyl hexa-1,5-dien-3-ylcarbamate, a valuable intermediate in organic synthesis and drug discovery. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a carbamate-protected primary amine containing two terminal vinyl groups. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for the selective modification of other parts of the molecule under a variety of reaction conditions, while the diene functionality offers a handle for further chemical transformations such as cross-metathesis, Diels-Alder reactions, or hydroboration-oxidation. This guide details two distinct and reliable synthetic pathways to access this versatile building block, starting from commercially available precursors: hexa-1,5-dien-3-ol and hexa-1,5-dien-3-one.

Synthetic Pathways

Two primary synthetic routes are proposed, each with its own set of advantages. Route A utilizes a Mitsunobu reaction to convert the readily available hexa-1,5-dien-3-ol into the corresponding amine, which is subsequently protected. Route B employs a reductive amination of hexa-1,5-dien-3-one.

Overall Synthetic Schemes

Caption: Overview of the two proposed synthetic routes to this compound.

Experimental Protocols

Route A: Synthesis from Hexa-1,5-dien-3-ol

This route involves a two-step sequence: conversion of the allylic alcohol to the corresponding amine via a Mitsunobu reaction, followed by Boc-protection.

Caption: Experimental workflow for the synthesis via Route A.

Step 1: Synthesis of Hexa-1,5-dien-3-amine via Mitsunobu Reaction

-

To a solution of hexa-1,5-dien-3-ol (1.0 equiv.), phthalimide (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-(hexa-1,5-dien-3-yl)phthalimide intermediate.

-

The intermediate is dissolved in ethanol, and hydrazine monohydrate (4.0 equiv.) is added.

-

The mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the precipitate is filtered off, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude hexa-1,5-dien-3-amine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a solution of hexa-1,5-dien-3-amine (1.0 equiv.) in dichloromethane (DCM) are added triethylamine (1.5 equiv.) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.).[1][2]

-

The reaction mixture is stirred at room temperature for 6-12 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route B: Synthesis from Hexa-1,5-dien-3-one

This route involves a one-pot reductive amination of the ketone followed by in-situ or subsequent Boc-protection of the resulting amine.

Caption: Experimental workflow for the synthesis via Route B.

Step 1: Synthesis of Hexa-1,5-dien-3-amine via Reductive Amination

-

To a solution of hexa-1,5-dien-3-one (1.0 equiv.) and ammonium acetate (10 equiv.) in methanol under an inert atmosphere is stirred at room temperature for 30 minutes.[3][4]

-

Sodium cyanoborohydride (1.5 equiv.) is added portion-wise over 15 minutes.[3]

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is carefully quenched by the addition of 2 M HCl until the pH is ~2.

-

The mixture is stirred for 1 hour, and then the methanol is removed under reduced pressure.

-

The aqueous residue is washed with diethyl ether to remove any unreacted ketone.

-

The aqueous layer is basified to pH > 12 with solid NaOH and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give crude hexa-1,5-dien-3-amine.

Step 2: Synthesis of this compound

The procedure is identical to Step 2 in Route A.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of this compound.

Table 1: Reagents and Conditions for Route A

| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1 | Hexa-1,5-dien-3-ol | Phthalimide, PPh₃, DIAD | THF | 0 °C to RT | 12-16 | 60-80 |

| 2 | Hexa-1,5-dien-3-amine | (Boc)₂O, Et₃N | DCM | RT | 6-12 | 85-95 |

Table 2: Reagents and Conditions for Route B

| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1 | Hexa-1,5-dien-3-one | NH₄OAc, NaBH₃CN | Methanol | RT | 24 | 50-70 |

| 2 | Hexa-1,5-dien-3-amine | (Boc)₂O, Et₃N | DCM | RT | 6-12 | 85-95 |

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.70 (m, 2H), 5.20-5.05 (m, 4H), 4.70 (br s, 1H), 4.15-4.05 (m, 1H), 2.40-2.20 (m, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5, 134.8, 134.5, 118.0, 117.5, 79.5, 50.0, 38.0, 28.4 |

*Note: The provided NMR data is a representative spectrum based on structurally similar compounds and chemical shift predictions. Actual experimental data may vary slightly.[5][6]

Conclusion

This technical guide has detailed two effective and practical synthetic routes for the preparation of this compound. Both routes utilize readily available starting materials and employ well-established chemical transformations. The choice between Route A and Route B may depend on the availability of the starting materials and the specific requirements of the research. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Technical Dossier: Tert-butyl hexa-1,5-dien-3-ylcarbamate

CAS Number: Not Found

This technical guide addresses the core requirements based on publicly accessible scientific literature and chemical databases. Due to the limited specific data for tert-butyl hexa-1,5-dien-3-ylcarbamate, information on analogous structures and general principles of carbamate and diene chemistry is included to provide a relevant framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes computed properties from available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | PubChem[1] |

| Molecular Weight | 197.27 g/mol | PubChem[1] |

| XLogP3-AA | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature. However, the synthesis of similar carbamate-protected amines and dienes provides a basis for potential synthetic routes.

A common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc-anhydride) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). For the target molecule, a plausible synthetic pathway would involve the amination of a suitable hexa-1,5-dien-3-ol precursor followed by protection of the resulting amine with a Boc group.

General Experimental Workflow for Boc Protection of Amines:

Figure 1. A generalized workflow for the synthesis of a tert-butyl carbamate.

Potential Biological Signaling and Applications

While no specific biological activity has been documented for this compound, the carbamate and diene moieties are present in numerous biologically active molecules.

The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis and the development of small molecule therapeutics. Its stability under various reaction conditions and its facile removal under acidic conditions make it a valuable tool in multi-step synthetic campaigns.

Dienes are versatile functional groups that can participate in a variety of chemical transformations, most notably Diels-Alder reactions. This cycloaddition reaction is a powerful method for the construction of six-membered rings and has been widely employed in the synthesis of natural products and pharmaceuticals.

Hypothetical Signaling Pathway Involvement:

The lipophilic nature of the molecule, suggested by the computed XLogP3-AA value, indicates potential for membrane permeability. If the carbamate were to be hydrolyzed in vivo, it would unmask the primary amine, which could then interact with various biological targets. A hypothetical pathway illustrating this concept is presented below.

Figure 2. A hypothetical bioactivation pathway.

References

Physical and chemical properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from publicly available databases and provides generalized experimental protocols for its synthesis based on established methods for N-Boc protection of amines. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in synthetic chemistry and drug development.

Chemical Identity and Physical Properties

This compound is an organic compound containing a carbamate functional group with a tert-butyl protecting group. The presence of two terminal double bonds suggests its potential as a monomer or a precursor in various polymerization and cross-linking reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 197.27 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | tert-butyl N-(1-vinylbut-3-enyl)carbamate | --INVALID-LINK--[1] |

| CAS Number | Not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Appearance | Data not available | - |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis of this compound has not been identified in the public domain, a general and reliable method for its preparation would involve the N-Boc protection of hexa-1,5-dien-3-amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2]

General Experimental Protocol for N-Boc Protection

This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-Boc protected amines.[3][4][5]

Materials:

-

Hexa-1,5-dien-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve hexa-1,5-dien-3-amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF or DCM).

-

Addition of Base: Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents), to the solution.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done portion-wise or dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

Logical Workflow for Synthesis

Caption: A logical workflow diagram illustrating the synthesis of this compound.

Spectral Data

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - Protons of the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H). - Protons of the vinyl groups (-CH=CH₂, multiplets, ~5.0-6.0 ppm). - Proton attached to the nitrogen (broad singlet, variable shift). - Methylene and methine protons of the hexadienyl chain (multiplets). |

| ¹³C NMR | - Carbonyl carbon of the carbamate (~155 ppm). - Quaternary carbon of the tert-butyl group (~80 ppm). - Methyl carbons of the tert-butyl group (~28 ppm). - sp² carbons of the vinyl groups (~115-140 ppm). - sp³ carbons of the hexadienyl chain. |

| IR | - N-H stretching vibration (~3300-3400 cm⁻¹). - C=O stretching of the carbamate (~1680-1700 cm⁻¹). - C=C stretching of the vinyl groups (~1640 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. - Characteristic fragmentation pattern including the loss of the tert-butyl group or isobutylene. |

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Research in this area would be required to determine its potential pharmacological effects.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar carbamate compounds.

Conclusion

This compound is a molecule with potential applications in organic synthesis, particularly as a building block for more complex structures. While specific experimental data is scarce, this guide provides a foundational understanding of its properties and a reliable protocol for its synthesis. Further research is necessary to elucidate its physical, chemical, and biological characteristics fully.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous, peer-reviewed experimental data. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

- 1. This compound | C11H19NO2 | CID 45091895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

Stability and Storage of Tert-butyl hexa-1,5-dien-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the stability and storage of Tert-butyl hexa-1,5-dien-3-ylcarbamate. The following guide is based on established principles of organic chemistry and data for structurally related compounds containing tert-butyl carbamate and diene functional groups. All recommendations should be validated through specific stability studies for the pure compound and its formulations.

Introduction

This compound is a molecule of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical agents and other complex organic molecules. Its structure incorporates a tert-butyl carbamate (Boc) protecting group on an amine and a non-conjugated diene system. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its integrity, purity, and reactivity in research and development settings. This guide provides an in-depth overview of its predicted stability profile, recommended storage conditions, and relevant experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (1-vinylbut-3-en-1-yl)carbamate

-

Molecular Formula: C₁₁H₁₉NO₂

-

Molecular Weight: 197.27 g/mol

-

Structure:

(where Boc is -C(O)O(CH₃)₃)

The stability of this compound is primarily influenced by the reactivity of its two key functional groups: the tert-butyl carbamate and the hexa-1,5-diene moiety.

Stability Profile

The stability of this compound is susceptible to degradation under several conditions, primarily acidic environments and potentially through reactions involving the diene system.

pH Stability

The tert-butyl carbamate group is notoriously labile under acidic conditions.[1][2] The lone pair of electrons on the nitrogen atom can be protonated, initiating the cleavage of the Boc group to yield the free amine, carbon dioxide, and isobutylene.

Table 1: Predicted pH-Dependent Degradation of this compound

| pH Range | Predicted Stability | Predominant Degradation Pathway |

| < 4 | Low | Acid-catalyzed hydrolysis of the tert-butyl carbamate. |

| 4 - 6 | Moderate | Slow acid-catalyzed hydrolysis may occur over time. |

| 6 - 8 | High | Generally stable. |

| > 8 | High | The tert-butyl carbamate group is stable to basic conditions. |

Thermal Stability

While specific data is unavailable, carbamates are generally considered to be thermally stable to a certain extent. However, the diene functionality introduces potential for thermally induced reactions. At elevated temperatures, dienes can undergo various pericyclic reactions, including dimerization or polymerization, although non-conjugated dienes like the one in the target molecule are less prone to such reactions than conjugated dienes.

Table 2: Predicted Thermal Stability of this compound

| Temperature Range | Predicted Stability | Potential Degradation Pathways |

| -20°C to 4°C | High | Recommended storage temperature. |

| Room Temperature (20-25°C) | Moderate | Slow degradation may occur over extended periods. Potential for slow dimerization or oligomerization of the diene. |

| > 40°C | Low | Increased rate of degradation. Potential for accelerated diene reactions and decomposition of the carbamate. |

Photostability

Compounds with double bonds can be susceptible to photochemical reactions upon exposure to UV light. While specific studies on this compound are not available, it is prudent to protect the compound from light to prevent potential isomerization, cyclization, or other photochemical degradation pathways of the diene system.

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to maintain the integrity of this compound.

Table 3: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C to 4°C. | To minimize potential thermal degradation and diene reactivity. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent potential oxidation of the double bonds. |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photochemical degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture. |

| pH | Avoid acidic conditions. | To prevent cleavage of the Boc protecting group. |

Experimental Protocols

Hypothetical Synthesis of this compound

The following is a representative, hypothetical protocol for the synthesis of this compound based on standard procedures for the N-Boc protection of amines.

Materials:

-

Hexa-1,5-dien-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of hexa-1,5-dien-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Stability Assessment Protocol (Example)

A forced degradation study could be designed as follows to experimentally determine the stability of the compound.

Procedure:

-

Prepare solutions of this compound in various media (e.g., 0.1 M HCl, water, 0.1 M NaOH, and an organic solvent like acetonitrile).

-

Expose aliquots of these solutions to different stress conditions:

-

Thermal: 40°C, 60°C, and 80°C.

-

Photolytic: Exposure to UV light (e.g., 254 nm and 365 nm) at room temperature.

-

Oxidative: Treatment with a dilute solution of hydrogen peroxide.

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and identify any degradation products.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Predicted acid-catalyzed degradation of the Boc group.

Caption: Potential Diels-Alder dimerization of the diene moiety.

Caption: A generalized workflow for synthesis and purification.

Conclusion

References

Navigating the Synthesis and Handling of Tert-Butyl Hexa-1,5-dien-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hexa-1,5-dien-3-ylcarbamate is a carbamate ester of significant interest in organic synthesis, potentially serving as a versatile building block in the development of novel pharmaceutical agents and complex molecular architectures. Its unique structure, featuring a protected amine and two reactive alkene functionalities, presents both opportunities for diverse chemical transformations and specific challenges in handling and safety. This technical guide provides a comprehensive overview of the available safety information, handling procedures, and physical properties of this compound, compiled from available chemical supplier data and safety information databases.

Safety and Hazard Information

GHS Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements associated with this compound. Adherence to these guidelines is crucial for minimizing risk in a laboratory setting.

| GHS Pictograms | Signal Word |

|

| Warning |

| Hazard Statement Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| Precautionary Statement Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are limited. The following table summarizes the currently available information. Researchers should verify these properties through appropriate analytical techniques before use.

| Property | Value |

| CAS Number | 175350-70-6 |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available (likely soluble in organic solvents) |

Experimental Protocols: Safe Handling and Storage

Due to the lack of specific, published experimental protocols for this compound, the following guidelines are based on general best practices for handling hazardous chemicals with the GHS classifications listed above.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the mandatory PPE for handling this compound.

Handling and Use

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize the risk of inhalation.

-

Dispensing: When transferring the compound, use appropriate tools (spatula, weighing paper) to avoid generating dust or aerosols.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the precautionary statements.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage

-

Temperature: Store the compound in a tightly sealed container at 2-8°C, as recommended by suppliers.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

-

Location: Store in a designated, well-ventilated, and secure chemical storage area.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe management of this compound from receipt to disposal, emphasizing critical safety checkpoints.

Conclusion

While this compound holds promise as a synthetic intermediate, its handling requires a thorough understanding and implementation of appropriate safety measures. The GHS classifications indicate that it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation. All laboratory personnel must use this compound in accordance with the safety guidelines outlined in this document, including the consistent use of personal protective equipment and a certified chemical fume hood. Further toxicological and physical property studies are warranted to provide a more complete safety profile for this compound.

In-depth Technical Guide: Tert-butyl hexa-1,5-dien-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Overview

Tert-butyl hexa-1,5-dien-3-ylcarbamate is a carbamate derivative containing a di-unsaturated hexenyl backbone. The presence of the Boc (tert-butoxycarbonyl) protecting group on the secondary amine, combined with the terminal vinyl groups, makes it a potentially valuable building block in organic synthesis. The dienyl moiety offers multiple sites for further functionalization through various reactions such as cycloadditions, cross-coupling, and olefin metathesis. The Boc-protected amine provides a stable yet readily deprotectable nitrogen source, crucial in the synthesis of complex nitrogen-containing molecules, including pharmaceutical intermediates.

Due to its specialized structure, this compound is not available as a stock chemical. However, it can be obtained through custom synthesis from various chemical manufacturing organizations.

Commercial Availability (Custom Synthesis)

While no direct off-the-shelf suppliers for this compound have been identified, numerous companies specialize in the custom synthesis of novel organic compounds. These companies can provide the target compound on a milligram to kilogram scale, typically offering services that include route design, synthesis, purification, and analytical characterization.

Table 1: Selected Custom Chemical Synthesis Service Providers

| Company Name | Services Offered | Geographic Regions Served |

| Enamine | Custom synthesis of a wide variety of organic compounds, FTE and FFS projects. | Global |

| Tocris Bioscience | Custom synthesis of complex organic molecules, including APIs and building blocks. | Global |

| Life Chemicals | Custom organic synthesis, medicinal chemistry support, compound libraries. | Global |

| Otava Chemicals | Custom synthesis of organic molecules, fluorescent dyes, and drug discovery services. | Global |

| Aurora Fine Chemicals | Custom organic synthesis for drug discovery and research institutions. | Global |

Physicochemical and Spectroscopic Data

As this compound is not a commercially cataloged compound, experimental data is limited. The following table summarizes calculated physicochemical properties and predicted spectroscopic characteristics. For comparison, experimental data for the closely related and commercially available tert-butyl carbamate is also provided.

Table 2: Physicochemical and Spectroscopic Properties

| Property | This compound (Calculated/Predicted) | tert-Butyl carbamate (Experimental) |

| Molecular Formula | C11H19NO2 | C5H11NO2 |

| Molecular Weight | 197.27 g/mol | 117.15 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | White to slightly yellow crystalline solid[1] |

| Melting Point | N/A | 105-108 °C[1] |

| Boiling Point | Predicted: >200 °C (at atmospheric pressure) | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[1][2] |

| ¹H NMR (Predicted) | Peaks expected for t-butyl group (~1.5 ppm, s, 9H), allylic protons, vinyl protons (5-6 ppm), and a carbamate N-H proton. | - |

| ¹³C NMR (Predicted) | Peaks expected for t-butyl group (~28, 80 ppm), sp² carbons of the vinyl groups, and the carbamate carbonyl (~155 ppm). | - |

| Mass Spectrometry | Exact Mass: 197.1416 g/mol | - |

Proposed Synthetic Route and Experimental Protocols

A plausible and robust two-step synthetic pathway for this compound is proposed, starting from commercially available precursors. This route involves the synthesis of the key intermediate, 3-amino-hexa-1,5-diene, followed by the protection of the amine with a Boc group.

Synthetic Scheme

References

Methodological & Application

Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis

A Note on Tert-butyl hexa-1,5-dien-3-ylcarbamate: Extensive literature searches did not yield any specific protocols or applications for the use of this compound in peptide synthesis. This compound does not appear to be a standard reagent or protecting group used in this field. However, the core chemical feature, "Tert-butyl carbamate," is central to the widely used tert-butyloxycarbonyl (Boc) protecting group. The following application notes and protocols are therefore provided for the use of Boc-protected amino acids in solid-phase peptide synthesis (SPPS), a foundational technique in the field.

Application Notes for Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary protecting group for the α-amino function of amino acids.[1][2] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was pioneered by R.B. Merrifield and remains a robust method for synthesizing peptides.[1] In this approach, the N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more acid-stable benzyl (Bzl)-based groups.[3][4] This differential acid lability allows for the selective removal of the N-terminal Boc group at each cycle of peptide elongation without disturbing the side-chain protectors.[4][5]

Principle of the Boc/Bzl Strategy

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The key steps in a single cycle of Boc-SPPS are:

-

Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][8]

-

Neutralization: Neutralization of the resulting N-terminal trifluoroacetate salt to the free amine using a hindered organic base.[3][4]

-

Coupling: Formation of a new peptide bond by coupling the free N-terminus of the resin-bound peptide with the activated carboxyl group of the next incoming Boc-protected amino acid.[7]

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.[6]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][8]

Advantages and Disadvantages

Advantages:

-

Robustness: The Boc/Bzl strategy is a well-established and reliable method.

-

Reduced Aggregation: The repeated acidic conditions of Boc deprotection can help to disrupt inter-chain hydrogen bonding that leads to peptide aggregation, a common problem in SPPS.

-

Cost-Effective: Boc-amino acids are often less expensive than their Fmoc-protected counterparts.

Disadvantages:

-

Harsh Final Cleavage: The use of highly corrosive and hazardous strong acids like HF for final cleavage requires specialized laboratory equipment and handling procedures.[9]

-

Side Reactions: The strong acidic conditions can promote various side reactions. The tert-butyl cation generated during Boc deprotection can lead to the alkylation of sensitive residues like methionine and tryptophan.[3]

-

Non-Orthogonal: The protection scheme is not fully orthogonal, as both N-terminal and side-chain protecting groups are removed by acid, albeit of different strengths. Premature cleavage of side-chain protecting groups can occur with repeated TFA exposure.[3][5]

Key Reagents and Their Functions

| Reagent | Function | Typical Concentration/Conditions |

| Dichloromethane (DCM) | Primary solvent for swelling the resin, washing, and reactions. | N/A |

| Trifluoroacetic Acid (TFA) | Acid used for the cleavage of the N-terminal Boc group. | 25-50% (v/v) in DCM |

| Diisopropylethylamine (DIEA) | A hindered base used for the neutralization of the N-terminal amine salt. | 5-10% (v/v) in DCM or used in situ during coupling |

| Dicyclohexylcarbodiimide (DCC) | A common coupling reagent that activates the carboxyl group of the incoming amino acid. | 3-4 equivalents per coupling |

| 1-Hydroxybenzotriazole (HOBt) | An additive used with coupling reagents to suppress racemization and improve coupling efficiency. | 3-4 equivalents per coupling |

| Scavengers (e.g., Dithioethane (DTE), Anisole) | Added during Boc deprotection and final cleavage to trap reactive cations (e.g., tert-butyl) and prevent side reactions.[3] | 0.5-5% (v/v) |

| Hydrogen Fluoride (HF) | A very strong acid for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. | Neat liquid HF at 0 °C |

Experimental Protocols

Protocol 1: Standard Cycle for Boc Solid-Phase Peptide Synthesis (Manual Synthesis)

This protocol describes a single coupling cycle for adding one amino acid to the growing peptide chain on a polystyrene-based resin (e.g., Merrifield or PAM resin).

1. Resin Preparation and Swelling: a. Place the peptide-resin (1.0 g) in a suitable reaction vessel. b. Add dichloromethane (DCM, 10-15 mL) and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the solvent by filtration.

2. N-α-Boc Deprotection: a. Add a solution of 50% TFA in DCM (10 mL) to the swollen resin.[8] b. Agitate the mixture for 2 minutes and drain the solution. c. Add a fresh solution of 50% TFA in DCM (10 mL). d. Agitate for 20-30 minutes at room temperature.[8] e. Drain the TFA solution. f. Wash the resin thoroughly with DCM (3 x 15 mL) to remove residual acid. g. Wash with isopropanol (IPA) (2 x 15 mL) to shrink the resin and help remove trapped acid. h. Wash again with DCM (3 x 15 mL).

3. Neutralization: a. Add a solution of 10% DIEA in DCM (10 mL) to the resin. b. Agitate for 2 minutes and drain. c. Repeat the neutralization step with fresh 10% DIEA in DCM for another 2 minutes. d. Drain the solution. e. Wash the resin thoroughly with DCM (5 x 15 mL) to remove excess base. f. Optional: Perform a qualitative ninhydrin (Kaiser) test on a few resin beads to confirm the presence of a free primary amine.[10] A positive test (deep blue beads) indicates successful deprotection.

4. Amino Acid Coupling (DCC/HOBt Activation): a. In a separate flask, dissolve the incoming Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DCC (3 equivalents) dissolved in DCM. d. Allow the activation to proceed for 10 minutes at 0 °C. e. Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the neutralized peptide-resin. f. Agitate the reaction mixture for 1-2 hours at room temperature. g. Drain the coupling solution. h. Wash the resin with DCM (3 x 15 mL), IPA (2 x 15 mL), and finally DCM (3 x 15 mL). i. Optional: Perform a ninhydrin test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

This completes one cycle. The process is repeated starting from Step 2 for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely hazardous, corrosive, and toxic. It must be performed by trained personnel in a specialized, HF-resistant apparatus (e.g., all-Teflon) inside a certified fume hood.

1. Preparation: a. Dry the fully assembled peptide-resin thoroughly under high vacuum for several hours. b. Weigh the dried peptide-resin and place it in the reaction vessel of the HF apparatus. c. Add a magnetic stir bar and the scavenger cocktail (e.g., anisole, 1.0 mL per gram of resin). d. Cool the reaction vessel to -5 to 0 °C using a cryostat or an ice/salt bath.

2. HF Cleavage: a. Condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the cooled reaction vessel. b. Stir the mixture at 0 °C for 1 hour. c. After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas. This process can take several hours.

3. Peptide Precipitation and Washing: a. Once all HF is removed, wash the remaining residue (a mixture of cleaved peptide and resin) with cold diethyl ether or methyl tert-butyl ether (MTBE). b. Triturate the residue to break up any clumps. This step precipitates the peptide while dissolving the organic scavengers and cleavage byproducts. c. Filter the precipitated crude peptide through a fritted funnel. d. Wash the peptide several more times with cold ether to remove all residual scavengers.

4. Extraction and Lyophilization: a. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% aqueous acetic acid). b. Filter the solution to remove the insoluble resin beads. c. Freeze the peptide solution and lyophilize to obtain the crude peptide as a fluffy powder, which can then be purified by HPLC.

Visualizations

Boc-SPPS Workflow Diagram

Caption: Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis.

Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of the N-terminal Boc group.

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. bachem.com [bachem.com]

- 8. chempep.com [chempep.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols: Reaction of Tert-butyl hexa-1,5-dien-3-ylcarbamate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of tert-butyl hexa-1,5-dien-3-ylcarbamate and analogous N-Boc protected 1,5-dien-3-amines with various primary and secondary amines provides a powerful and versatile method for the stereoselective synthesis of substituted piperidine derivatives. This transformation proceeds via a tandem cationic 2-aza-Cope rearrangement followed by an intramolecular Mannich cyclization.[1][2] This cascade reaction allows for the rapid construction of complex nitrogen-containing heterocyclic scaffolds from relatively simple acyclic precursors, making it a highly valuable tool in medicinal chemistry and natural product synthesis.[1][3] The resulting polysubstituted piperidines are key structural motifs in a vast array of pharmaceuticals and biologically active compounds.

Reaction Mechanism: The Aza-Cope/Mannich Cascade

The overall transformation is a sophisticated sequence of reactions that typically occurs in a single pot. The generally accepted mechanism involves three key steps:

-

Iminium Ion Formation: The reaction is initiated by the condensation of the amine with an aldehyde (often introduced as paraformaldehyde) in the presence of an acid catalyst to form a reactive iminium ion. Alternatively, the iminium ion can be generated from the N-Boc protected amine under acidic conditions.[3][4]

-

Cationic 2-Aza-Cope Rearrangement: The generated iminium ion undergoes a[5][5]-sigmatropic rearrangement. This rearrangement is significantly accelerated by the presence of the positive charge on the nitrogen atom, allowing the reaction to proceed under milder conditions than the analogous all-carbon Cope rearrangement.[1] This step is often stereoselective, transferring the stereochemical information from the starting material to the product.

-

Intramolecular Mannich Cyclization: The product of the aza-Cope rearrangement is a new iminium ion that is poised for an intramolecular Mannich reaction. The enol or enolate tautomer of the rearranged intermediate acts as the nucleophile, attacking the electrophilic iminium ion to forge the C-C bond that closes the piperidine ring.[3][4]

Application Notes

-

Synthetic Utility: This reaction provides a convergent and highly efficient route to complex piperidine scaffolds. The ability to introduce diversity at multiple points (on the dienylcarbamate backbone, the amine, and the aldehyde) makes it particularly attractive for the generation of compound libraries for drug discovery.

-

Role of the N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves to activate the substrate towards the formation of the initial iminium ion under acidic conditions. It is also a versatile protecting group that can be readily removed under acidic conditions post-cyclization to allow for further functionalization of the piperidine nitrogen.

-

Stereoselectivity: The aza-Cope/Mannich reaction is known for its high degree of stereocontrol. The stereochemistry of the substituents on the final piperidine ring is often dictated by the geometry of the starting diene and the chair-like transition state of the aza-Cope rearrangement. The use of chiral auxiliaries or catalysts can also influence the enantioselectivity of the reaction.

-

Catalysis: While the reaction can proceed thermally, it is often catalyzed by Brønsted or Lewis acids. Lewis acids such as FeCl₃ can promote the formation of the iminium ion and facilitate the rearrangement at lower temperatures.[5]

-

Scope and Limitations: A wide range of primary and secondary amines can be employed in this reaction. However, highly hindered amines may react sluggishly. The nature of the aldehyde component can also be varied, though formaldehyde (as paraformaldehyde) is most commonly used.

Experimental Protocols

Protocol 1: General Procedure for the Aza-Cope/Mannich Cyclization

This protocol is adapted from general procedures for the synthesis of substituted pyrrolidines and can be applied to the synthesis of piperidines.

Materials:

-

This compound

-

Amine (e.g., benzylamine, aniline derivatives, etc.)

-

Paraformaldehyde

-

Anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane)

-

Lewis acid catalyst (e.g., FeCl₃, BF₃·OEt₂) (optional)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and paraformaldehyde (2.0 equiv.).

-

Add anhydrous solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.1 M with respect to the carbamate.

-

If using a Lewis acid catalyst, add it at this stage (e.g., 10 mol% FeCl₃).

-

Add a drying agent such as anhydrous sodium sulfate.

-

Heat the reaction mixture to a temperature between 80 °C and 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the drying agent and any solid residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted piperidine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table presents representative data for the Lewis acid-catalyzed 2-aza-Cope rearrangement of aldimines generated in situ from aldehydes and a homoallylamine, which is analogous to the reaction of this compound with amines. This data is intended to be illustrative of the types of results that can be expected.

Table 1: FeCl₃-Catalyzed Synthesis of α-Substituted Homoallylamines [5]

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 4a | 12 | 98 |

| 2 | 4-Methylbenzaldehyde | 4b | 12 | 96 |

| 3 | 4-Methoxybenzaldehyde | 4c | 14 | 95 |

| 4 | 2-Naphthaldehyde | 4d | 12 | 97 |

| 5 | 3,5-Dimethoxybenzaldehyde | 4e | 14 | 98 |

| 6 | 4-Fluorobenzaldehyde | 4f | 10 | 94 |

| 7 | 4-Chlorobenzaldehyde | 4g | 10 | 90 |

| 8 | 4-Bromobenzaldehyde | 4h | 10 | 90 |

| 9 | 4-(Trifluoromethyl)benzaldehyde | 4i | 8 | 93 |

| 10 | 4-Nitrobenzaldehyde | 4j | 8 | 92 |

Reaction conditions: Aldehyde (1.0 equiv.), 1,1-diphenylhomoallylamine (1.0 equiv.), FeCl₃ (10 mol%), 4 Å MS, in dimethyl carbonate at 50 °C.

Note: The yields reported are for the rearranged, uncyclized product. The subsequent intramolecular Mannich cyclization would be the next step in the synthesis of piperidines. The efficiency of this cyclization can vary depending on the substrate.

Conclusion

The aza-Cope/Mannich reaction of this compound with amines is a highly effective strategy for the synthesis of polysubstituted piperidines. This cascade reaction offers a high degree of convergency, stereocontrol, and functional group tolerance, making it a valuable method for the construction of molecular complexity in drug discovery and organic synthesis. The provided protocols and representative data serve as a guide for researchers looking to employ this powerful transformation. Further optimization of reaction conditions may be necessary for specific substrate combinations.

References

- 1. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 2. Lewis acidic FeCl3 promoted 2-aza-Cope rearrangement to afford α-substituted homoallylamines in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Lewis acidic FeCl3 promoted 2-aza-Cope rearrangement to afford α-substituted homoallylamines in dimethyl carbonate - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols

While specific data on Tert-butyl hexa-1,5-dien-3-ylcarbamate in medicinal chemistry is not prominently available in current literature, the broader class of tert-butyl carbamates (Boc-protected amines) represents a cornerstone of modern drug discovery and development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines, enabling chemists to perform selective reactions on other parts of a molecule. This facilitates the synthesis of complex molecular architectures with diverse pharmacological activities. This document provides an overview of the applications of various tert-butyl carbamate-containing building blocks in medicinal chemistry, complete with experimental protocols and quantitative data drawn from relevant research.

Role as a Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Tert-butyl carbamate derivatives are instrumental in the synthesis of potent enzyme inhibitors. For instance, they are used to construct key intermediates for Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of various cancers and autoimmune disorders.

Quantitative Data: Biological Activity of BTK Inhibitor ZYBT1

| Compound | Target | IC50 (nmol/L) |

| ZYBT1 | BTK | 1 |

| ZYBT1 | C481S BTK (mutant) | 14 |

Table 1: Inhibitory activity of ZYBT1, a BTK inhibitor synthesized using a tert-butyl carbamate intermediate.[1]

Experimental Protocol: Synthesis of a Pharmacologically Important Intermediate

A highly efficient, scalable, and cost-effective process has been developed for the synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a key intermediate for various pharmacologically active compounds. The process involves the oxidative cleavage of an isoindole derivative using potassium permanganate.

Materials:

-

cis-1,2,3,6-tetrahydrophthalimide

-

Lithium aluminum hydride (LiAlH4)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Potassium permanganate (KMnO4)

-

Reagents for Dieckmann condensation

Procedure:

-

Reduction: The starting material, cis-1,2,3,6-tetrahydrophthalimide, is reduced using LiAlH4.

-

Boc Protection: The resulting amine is protected with a tert-butoxycarbonyl (Boc) group using Boc2O.

-

Oxidative Cleavage: The protected intermediate undergoes oxidative cleavage with KMnO4 to yield a diacid.

-

Dieckmann Condensation: The diacid is then subjected to Dieckmann condensation to form the desired hexahydrocyclopentapyrrolone ring system.[1]

Synthesis Workflow

Caption: Synthesis of a key BTK inhibitor intermediate.

Building Blocks for Anti-inflammatory Agents

Tert-butyl carbamate derivatives also serve as foundational scaffolds for the synthesis of novel anti-inflammatory agents. By incorporating this functional group, researchers can systematically modify different parts of a molecule to optimize its anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity of Tert-butyl Phenylcarbamate Derivatives

| Compound | Percentage Inhibition of Paw Edema (%) |

| 4a | 54.130 |

| 4i | 54.239 |

| Indomethacin (Standard) | Not specified, but compounds 4a and 4i showed comparable activity |

Table 2: In vivo anti-inflammatory activity of synthesized tert-butyl phenylcarbamate derivatives in a carrageenan-induced rat paw edema model.[2]

Experimental Protocol: Synthesis of Tert-butyl 2-(substituted benzamido)phenylcarbamates

A series of novel tert-butyl 2-(substituted benzamido)phenylcarbamates were synthesized and evaluated for their anti-inflammatory properties.

Materials:

-

tert-butyl 2-aminophenylcarbamate

-

Various substituted carboxylic acids

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

DIPEA

-

DCM

Procedure:

-

Coupling Reaction: To a solution of the substituted carboxylic acid in dichloromethane (DCM), add EDCI, HOBt, and DIPEA.

-

Addition of Amine: Add tert-butyl 2-aminophenylcarbamate to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature.

-

Purification: The resulting product is purified by column chromatography.[2]

General Synthesis Scheme

Caption: Synthesis of anti-inflammatory agents.

Precursors for Cannabinoid Receptor Ligands

The tert-butyl carbamate moiety is also a valuable component in the synthesis of ligands for various receptors, including cannabinoid receptors. These receptors are implicated in a wide range of physiological processes, making them attractive targets for drug development.

Quantitative Data: Binding Affinity of a Cannabinoid Receptor Ligand

| Compound | Receptor | Binding Affinity |

| XI | CB2 | High |

| XVIII | CB2 | High |

Table 3: Binding affinity of novel anandamide derivatives for the CB2 receptor.[3]

Experimental Protocol: General Synthesis of Anandamide Derivatives

The synthesis of novel anandamide derivatives with potential cannabinoid receptor activity often involves the use of building blocks containing a tert-butyl carbamate group to control reactivity and introduce specific functionalities. While a specific protocol for a this compound was not found, a general approach for similar structures is outlined.

General Procedure:

-

Amide Coupling: A carboxylic acid derivative is coupled with an amine, which may have a protected functional group (e.g., a Boc-protected amine) at a different position.

-

Deprotection (if necessary): The Boc protecting group can be removed under acidic conditions to reveal the primary amine for further functionalization.

-

Modification of the Acyl Chain: The fatty acyl chain can be modified to introduce different substituents and explore structure-activity relationships.

Logical Relationship in Drug Design

Caption: Role of Boc-protected amines in drug discovery.

References

Application Notes and Protocols: Use of Tert-butyl hexa-1,5-dien-3-ylcarbamate in Multicomponent Reactions

A thorough review of scientific literature and chemical databases reveals no documented applications of Tert-butyl hexa-1,5-dien-3-ylcarbamate as a reactant in multicomponent reactions (MCRs). While multicomponent reactions are a powerful tool for the synthesis of complex molecules and diverse heterocyclic scaffolds, the specific use of this dienyl carbamate has not been reported in published research.

Multicomponent reactions often involve the combination of three or more starting materials in a one-pot synthesis to form a product that contains portions of all the initial reactants. Prominent examples of such reactions include the Passerini and Ugi reactions, which are widely used in combinatorial and medicinal chemistry for the rapid generation of compound libraries. These reactions typically utilize isocyanides, aldehydes or ketones, carboxylic acids, and sometimes amines.

While various carbamates and compounds containing tert-butyl groups, such as tert-butyl isocyanide, are frequently employed in multicomponent reactions, the specific structure of this compound, featuring a diene system, does not appear in the existing MCR literature based on extensive searches.

Potential Research Directions:

The absence of literature on this specific compound in MCRs could indicate a novel area for research. The diene functionality within this compound presents an interesting structural motif that could potentially participate in a variety of transformations. For instance, it could conceivably be involved in sequential Diels-Alder/multicomponent reactions or other tandem processes.

Researchers interested in exploring the utility of this compound in multicomponent reactions could consider the following hypothetical reaction pathways:

-

Sequential Diels-Alder/Ugi Reaction: The diene could first undergo a Diels-Alder reaction to form a cyclic adduct, which could then be subjected to a subsequent Ugi or Passerini reaction if it contains the appropriate functional groups.

-

Aza-Diels-Alder Reactions: The carbamate nitrogen could potentially participate in an aza-Diels-Alder reaction, with the resulting product then being utilized in a further multicomponent reaction.